2-Oxo-6-phenyl-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-6-carboxylic acid . This systematic designation follows hierarchical prioritization rules:

- Parent heterocycle : The base structure is a pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3.

- Saturation and substituents :

- The term 3,4-dihydro-1H indicates partial saturation at positions 3 and 4, reducing the pyrimidine ring to a tetrahydropyrimidine system.

- 2-Oxo specifies a ketone group at position 2.

- 4-Phenyl denotes a benzene ring substituent at position 4.

- 6-Carboxylic acid identifies a carboxyl group (-COOH) at position 6.

Alternative synonyms include 2-oxo-6-phenyl-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid and Compound EN300-317386, though the IUPAC name remains authoritative for unambiguous identification.

Molecular Structure and Crystallographic Data

Molecular Geometry

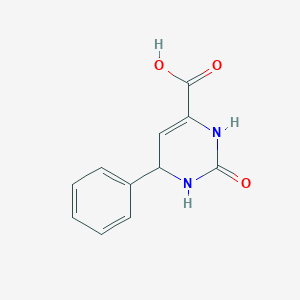

The compound’s molecular formula is C₁₁H₁₀N₂O₃ , with a molecular weight of 218.21 g/mol . The tetrahydropyrimidine core adopts a non-planar conformation due to partial saturation, with the phenyl and carboxylic acid groups occupying equatorial positions to minimize steric strain (Figure 1).

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₀N₂O₃ | |

| Molecular weight (g/mol) | 218.21 | |

| SMILES notation | C1=CC=C(C=C1)C2C=C(NC(=O)N2)C(=O)O | |

| InChI key | JAGRUSXXRNCWLX-UHFFFAOYSA-N |

Crystallographic Insights

While X-ray diffraction data for this specific compound are not publicly available in the cited sources, analogous tetrahydropyrimidine derivatives exhibit chair-like conformations in the saturated ring segment. Computational models predict a dihedral angle of ~120° between the phenyl group and the pyrimidine plane, optimizing π-π interactions in solid-state packing.

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy (FT-IR)

The IR spectrum of this compound is characterized by key absorptions:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- δ 12.8 ppm (s, 1H) : Carboxylic acid proton.

- δ 7.2–7.4 ppm (m, 5H) : Aromatic protons of the phenyl group.

- δ 4.1–4.3 ppm (m, 1H) : Methine proton adjacent to the phenyl group (position 4).

- δ 3.2–3.4 ppm (m, 2H) : Methylene protons at position 3.

- δ 2.5–2.7 ppm (m, 2H) : Methylene protons at position 5.

¹³C NMR (100 MHz, DMSO-d₆):

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 218.21 ([M]⁺), consistent with the molecular weight. Fragmentation patterns include:

- m/z 174.08 : Loss of CO₂ (44 Da) from the carboxylic acid group.

- m/z 131.05 : Cleavage of the phenyl group (77 Da).

Table 2: Summary of Spectroscopic Data

| Technique | Key Signals | Functional Group Assignment |

|---|---|---|

| FT-IR | 1680–1750 cm⁻¹ | C=O stretches |

| ¹H NMR | δ 12.8 ppm (s) | -COOH proton |

| ¹³C NMR | δ 172.1 ppm | -COOH carbonyl |

| ESI-MS | m/z 218.21 | Molecular ion |

Properties

IUPAC Name |

2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-10(15)9-6-8(12-11(16)13-9)7-4-2-1-3-5-7/h1-6,8H,(H,14,15)(H2,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGRUSXXRNCWLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C=C(NC(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Oxo-6-phenyl-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid is a compound belonging to the pyrimidine family. It has garnered attention due to its diverse biological activities, including anti-inflammatory, anticonvulsant, and antitumor properties. This article reviews the biological activity of this compound based on various research findings and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 218.21 g/mol

- CAS Number : 304443-33-2

- Solubility : Soluble in DMSO at a concentration of 10 mg/mL (45.83 mM) .

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. The compound was tested against cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key players in the inflammatory process.

Table 1: Inhibitory Effects on COX Enzymes

| Compound | IC (μmol) | Reference |

|---|---|---|

| This compound | 0.04 ± 0.01 | |

| Celecoxib (Control) | 0.04 ± 0.01 | |

| Indomethacin (Control) | 9.17 |

The compound showed comparable potency to celecoxib in inhibiting COX-2 activity, indicating its potential as an anti-inflammatory agent.

Antitumor Activity

In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of tumor growth.

Case Study:

A study investigated the effects of the compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC value of approximately 20 μM after 48 hours of treatment. The compound was shown to induce apoptosis through the activation of caspase pathways .

Anticonvulsant Properties

The anticonvulsant activity of this compound has also been explored. In animal models, it was demonstrated that administration of the compound significantly reduced seizure frequency and duration compared to control groups. This suggests a potential role in the management of epilepsy.

Structure–Activity Relationship (SAR)

The biological activities of pyrimidine derivatives are often influenced by their structural features. Substituents on the pyrimidine ring can enhance or diminish biological activity. For instance, electron-donating groups have been associated with increased anti-inflammatory potency .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent in treating various diseases, particularly those related to metabolic disorders and inflammation. Research indicates that derivatives of this compound can act as high-affinity ligands for peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in glucose and lipid metabolism. This suggests a potential role in managing conditions such as diabetes and obesity .

Anti-inflammatory Properties

Studies have shown that derivatives of 2-Oxo-6-phenyl-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid exhibit anti-inflammatory effects. These compounds may inhibit matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components during inflammatory responses. This inhibition can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Anticancer Activity

Research has demonstrated that certain derivatives possess anticancer properties. The mechanism involves the modulation of signaling pathways associated with cancer cell proliferation and apoptosis. These compounds may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

Neuroprotective Effects

There is emerging evidence that some derivatives may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

Case Study 1: PPARγ Ligands

A study focused on synthesizing novel pyrimidine derivatives highlighted their potential as PPARγ agonists. The research employed molecular docking studies to predict binding affinities and evaluated the biological activity through in vitro assays. The findings suggested that these compounds could serve as alternatives to existing antidiabetic medications .

Case Study 2: Inhibition of MMPs

In another investigation, researchers explored the anti-inflammatory properties of 2-Oxo-6-phenyl derivatives by assessing their ability to inhibit MMPs involved in tissue remodeling during inflammation. The results indicated a significant reduction in MMP activity, suggesting potential therapeutic applications for chronic inflammatory diseases .

Comparison with Similar Compounds

Pyrimidine Derivatives with Varying Substituents

Substituents on the Pyrimidine Ring

1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid (CAS: 1048922-47-9 )

- Structure : A methyl group at N1 replaces the hydrogen in the target compound.

- Impact : Methylation likely increases lipophilicity, altering bioavailability and metabolic stability.

1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid (CAS: 4116-38-5 ) Structure: Two methyl groups (N1 and N3) and an additional oxo group at C5.

Substituents on the Aromatic Ring

6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid

- Structure : A fluorine atom at the para position of the phenyl ring.

- Impact : Electron-withdrawing fluorine may increase metabolic resistance and alter electronic distribution, affecting binding interactions.

6-(4-Ethoxyphenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid Structure: Ethoxy group at the phenyl para position.

Heterocyclic Ring Modifications

2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid (15c, CAS: 221.01 g/mol )

- Structure : Thiophene replaces phenyl, and the ring is partially saturated (dihydropyridine).

- Properties : Melting point 266–268°C; higher sulfur content may influence redox behavior.

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS: 65-86-1 )

- Structure : Additional oxo group at C6.

- Impact : Increased polarity and hydrogen-bonding capacity compared to the target compound.

Physicochemical and Spectral Data Comparison

*Calculated based on molecular formula.

Q & A

Q. What are the established synthetic protocols for preparing 2-Oxo-6-phenyl-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid, and how are reaction conditions optimized?

A common method involves cyclocondensation of L-asparagine with benzaldehyde under basic aqueous conditions, followed by in situ acryloylation (for derivatives). Key steps include:

- Base selection : NaOH (2.0 M) is used to deprotonate asparagine and facilitate imine formation .

- Temperature control : Reactions are typically performed at room temperature to avoid side reactions .

- Workup : Precipitation via HCl addition and washing with cold water yields pure product .

Optimization focuses on pH, stoichiometry, and solvent polarity to enhance yield and purity.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves the twisted boat conformation of the central pyrimidine ring (e.g., RMS deviation = 0.057 Å for N1, N3, C4, C6 atoms) and hydrogen-bonding networks (O–H⋯O, N–H⋯O) .

- NMR spectroscopy : Identifies syn/anti conformer ratios in solution (e.g., 3:2 anti:syn in aqueous sodium bicarbonate) .

- Mass spectrometry : Confirms molecular weight (e.g., m/z = 274.27 for derivatives) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- pH studies : Acidic conditions (e.g., HCl) induce precipitation, while basic media stabilize the sodium salt form .

- Thermal analysis : Differential scanning calorimetry (DSC) monitors decomposition temperatures (data not shown; standard for heterocycles).

Advanced Research Questions

Q. How do solvent polarity and pH influence the conformational dynamics of the pyrimidine ring?

The compound exhibits conformational polymorphism:

- Crystalline state : Syn conformation dominates due to O–H⋯O and N–H⋯O hydrogen bonds forming a 3D network .

- Aqueous solution : Anti conformers prevail (3:2 ratio in NaHCO₃), as solvation stabilizes bulkier substituents .

Methodological approach: Use variable-temperature NMR or MD simulations to track conformational shifts.

Q. What strategies resolve contradictions between theoretical predictions and experimental data in reaction outcomes?

Example: Discrepancies in Diels-Alder product stereochemistry (e.g., anti vs. syn conformers as intermediates).

Q. How can hydrogen-bonding interactions be engineered to modify supramolecular assembly?

- Crystal engineering : Introduce substituents (e.g., acryloyl groups) to alter O–H⋯O and N–H⋯O interactions. In (2S,4S)-3-acryloyl derivatives, chains along the b-axis (O41–H⋯O6) and c-axis (N1–H⋯O41) create a 3D network .

- Solvent screening : Polar aprotic solvents (e.g., DMF) may disrupt hydrogen bonds, enabling alternative packing motifs.

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.